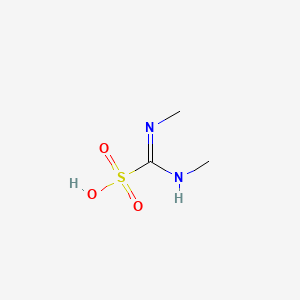
(Methylamino)(methylimino)methanesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methylamino)(methylimino)methanesulphonic acid is an organic compound with the molecular formula C3H8N2O3S It is characterized by the presence of both methylamino and methylimino groups attached to a methanesulphonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methylamino)(methylimino)methanesulphonic acid typically involves the reaction of methanesulphonic acid with methylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the following steps:
Reaction of Methanesulphonic Acid with Methylamine: Methanesulphonic acid is reacted with an excess of methylamine to form the intermediate product.
Addition of Formaldehyde: Formaldehyde is then added to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(Methylamino)(methylimino)methanesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and imino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted methanesulphonic acid compounds.
Applications De Recherche Scientifique
(Methylamino)(methylimino)methanesulphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Methylamino)(methylimino)methanesulphonic acid involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of intermediate complexes and subsequent chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulphonic Acid: A simpler analogue without the amino and imino groups.
Methylamine: A related compound with a single methylamino group.
Formaldehyde: A precursor used in the synthesis of (Methylamino)(methylimino)methanesulphonic acid.
Propriétés
Numéro CAS |
52792-65-1 |
|---|---|
Formule moléculaire |
C3H8N2O3S |
Poids moléculaire |
152.18 g/mol |
Nom IUPAC |
methylamino(methylimino)methanesulfonic acid |
InChI |
InChI=1S/C3H8N2O3S/c1-4-3(5-2)9(6,7)8/h1-2H3,(H,4,5)(H,6,7,8) |
Clé InChI |
XGZVLEAZGCUUPH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=NC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















